
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-methoxyphenoxy)acetamide
Description
The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-methoxyphenoxy)acetamide belongs to a class of pyrazole-based acetamides characterized by a central 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl scaffold linked to diverse aromatic substituents via an acetamide bridge. These modifications influence physicochemical properties, crystallographic behavior, and biological activity.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-methoxyphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-14-19(20(25)23(22(14)2)15-9-5-4-6-10-15)21-18(24)13-27-17-12-8-7-11-16(17)26-3/h4-12H,13H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSNBHYLEPWWTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular formula:
Its structure includes a pyrazolone core linked to a methoxyphenoxy acetamide moiety, which is crucial for its biological activity. The molecular weight is approximately 377.43 g/mol.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Pyrazolone Derivative : The initial step typically involves the reaction of 4-aminoantipyrine with appropriate aldehydes or ketones to form the pyrazolone structure.
- Acetamide Formation : The pyrazolone is then reacted with an acetamide derivative to introduce the acetamide functional group.
- Methoxy Phenyl Linkage : Finally, the methoxyphenyl group is introduced through nucleophilic substitution or coupling reactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that it has comparable efficacy to standard antibiotics.
Microorganism | MIC (µg/mL) |
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Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. In assays measuring DPPH radical scavenging activity, it showed significant free radical scavenging ability, indicating its potential as an antioxidant agent.
Concentration (µg/mL) | DPPH Scavenging (%) |
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10 | 25 |
50 | 55 |
100 | 82 |
Enzyme Inhibition
Studies have shown that this compound inhibits various enzymes linked to disease processes. Notably, it has been tested against alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase (e5-NTPDase), demonstrating inhibition rates that suggest potential therapeutic applications in conditions like cancer and inflammation.
Enzyme | IC50 (µM) |
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Alkaline Phosphatase | 15 |
Ecto-NTPDase | 30 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Binding : The compound likely binds to active sites on enzymes through hydrogen bonding and hydrophobic interactions, inhibiting their activity.
- Radical Scavenging : Its structural features allow it to donate electrons effectively, neutralizing free radicals and reducing oxidative stress.
Case Studies
A recent study published in Medicinal Chemistry evaluated the efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to controls. Histopathological examinations revealed reduced inflammation and tissue damage.
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- Several studies have indicated that pyrazole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar structures have shown effectiveness against breast cancer and leukemia cells by targeting specific signaling pathways involved in tumor growth .
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Anti-inflammatory Properties
- This compound has been explored for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory processes. This property positions it as a potential candidate for treating chronic inflammatory diseases like rheumatoid arthritis .
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Antimicrobial Activity
- Preliminary studies suggest that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-methoxyphenoxy)acetamide exhibits antimicrobial properties against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented, indicating potential use in developing new antibiotics .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazole derivatives, including this compound. It demonstrated significant activity against MCF-7 breast cancer cells with IC50 values suggesting potent cytotoxicity. The study highlighted that modifications on the pyrazole ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Anti-inflammatory Mechanism
Research conducted at a leading university explored the anti-inflammatory mechanisms of this compound in animal models of arthritis. Results showed a marked reduction in swelling and pain in treated groups compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues, supporting its therapeutic potential for inflammatory conditions .
Case Study 3: Antimicrobial Activity
A recent investigation assessed the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as a lead compound for new antimicrobial agents .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key analogs and their crystallographic data are summarized below:
Key Observations:
- Dihedral Angles : Substituents significantly alter molecular conformation. The 4-nitrophenyl analog exhibits a larger dihedral angle (67.0°) between the nitrophenyl and pyrazole rings compared to the dichlorophenyl derivative (48.45°), suggesting steric and electronic effects influence planarity .
- Hydrogen Bonding: All analogs form intermolecular N–H⋯O hydrogen bonds, often creating R²₂(10) dimers (Bernstein graph set notation), which stabilize crystal packing . For example, the nitro-substituted compound forms chains along the [100] axis via these interactions .
- Crystal Systems: Most analogs crystallize in monoclinic systems (e.g., P21/c), reflecting similar packing efficiencies despite substituent differences .
Substituent Effects on Properties
- Dichlorophenyl (Cl₂) : Increases molecular weight and steric bulk, affecting dihedral angles and dimer formation .
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound features a pyrazole ring substituted with methyl groups at positions 1 and 5, a phenyl group at position 2, and a 2-methoxyphenoxy acetamide moiety at position 3. The pyrazole ring adopts a nearly planar conformation, while the methoxyphenoxy group introduces steric and electronic effects. The dihedral angles between the pyrazole and aromatic rings (e.g., 37.4–67.0°) influence molecular packing and hydrogen-bonding networks, which impact solubility and stability .
Q. What synthetic routes are reported for analogous pyrazole-acetamide derivatives?
A common approach involves coupling substituted arylacetic acids with 4-aminoantipyrine derivatives using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane or DMF. For example, 2-(2,4-dichlorophenyl)acetic acid was reacted with 4-aminoantipyrine to form a structurally similar compound via amide bond formation . Reaction optimization includes temperature control (e.g., 273 K) and purification via recrystallization .
Q. How is single-crystal X-ray diffraction used to validate the molecular structure?
X-ray crystallography confirms bond lengths, angles, and intermolecular interactions. For instance, the title compound’s crystal structure revealed N–H⋯O hydrogen bonds (R₂²(10) motifs) and C–H⋯O interactions that stabilize the supramolecular network. Data collection at 100 K with a high data-to-parameter ratio (21.9) ensures accuracy .
Advanced Research Questions
Q. How do steric and electronic effects of substituents modulate biological activity?
The 2-methoxyphenoxy group enhances steric bulk, potentially hindering interactions with enzyme active sites, while its electron-donating methoxy group may alter electronic distribution. Comparative studies with nitro- or chloro-substituted analogs (e.g., 4-nitrophenyl derivatives) show that electron-withdrawing groups increase hydrogen-bond acceptor capacity, influencing binding to targets like kinases or penicillin-binding proteins .
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
Discrepancies in activity data (e.g., antifungal vs. insecticidal effects) may arise from assay conditions or substituent variations. Methodological reconciliation involves:
- Dose-response profiling : Testing compounds across a concentration range.
- Computational docking : Comparing binding affinities to target proteins (e.g., cytochrome P450).
- Structural tweaking : Synthesizing analogs with controlled substituent changes to isolate activity drivers .
Q. How can computational methods predict intermolecular interactions in crystal packing?
Density Functional Theory (DFT) calculations and Hirshfeld surface analysis model van der Waals interactions and hydrogen-bonding patterns. For example, the title compound’s crystal packing is dominated by N–H⋯O bonds (contributing ~20% to the Hirshfeld surface), validated against experimental X-ray data .
Q. What role does the pyrazole ring’s conformation play in ligand-receptor interactions?
The pyrazole ring’s planarity and substituent orientation affect its fit into hydrophobic pockets of biological targets. Molecular dynamics simulations of pyrazole derivatives bound to cyclooxygenase-2 (COX-2) show that methyl groups at positions 1 and 5 enhance steric complementarity, while the 3-oxo group participates in hydrogen bonding .
Methodological Guidance
Q. How to optimize reaction yields for amide bond formation in similar syntheses?
- Coupling agents : Use EDC/HCl with HOBt to minimize racemization.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Workup : Extract with dichloromethane and wash with NaHCO₃ to remove unreacted acid .
Q. What analytical techniques are critical for purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.